molecular formula C15H14N2O2 B394991 2-acetyl-N-(3-pyridinylmethyl)benzamide

2-acetyl-N-(3-pyridinylmethyl)benzamide

Cat. No.: B394991
M. Wt: 254.28g/mol
InChI Key: PFNLRDINNZOYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-N-(3-pyridinylmethyl)benzamide is a synthetic compound of interest in medicinal chemistry and biochemical research. It features a benzamide core linked to a 3-pyridinylmethyl group via a secondary amine, with an acetyl substituent on the benzamide ring. The benzamide pharmacophore is a recognized structure in drug design, known for its diverse bioactivities. Scientific literature indicates that benzamide derivatives are frequently investigated for their enzyme inhibitory properties, including potential activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are significant targets in neurodegenerative disease and physiological regulation research . Similarly, pyridine derivatives are common scaffolds in pharmaceuticals and agrochemicals . The specific combination of these motifs in this compound suggests it may serve as a valuable intermediate or lead compound in the development of novel therapeutic agents. Researchers can utilize this compound as a building block in organic synthesis or as a candidate for high-throughput screening in oncology, neuroscience, and other life science disciplines. The mechanism of action for this compound is not currently defined and is an area for empirical investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28g/mol

IUPAC Name

2-acetyl-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H14N2O2/c1-11(18)13-6-2-3-7-14(13)15(19)17-10-12-5-4-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)

InChI Key

PFNLRDINNZOYMF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1C(=O)NCC2=CN=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-acetyl-N-(3-pyridinylmethyl)benzamide and Related Benzamides

The synthesis of N-substituted benzamides, including this compound, is typically not a single-step process. It involves carefully planned multi-step pathways designed to construct the target molecule from simpler, commercially available starting materials.

Multi-Step Synthesis Strategies

The formation of benzamides generally follows a convergent synthesis strategy where two key fragments, a benzoic acid derivative and an amine, are joined. In the context of this compound, the logical disconnection is at the amide bond, identifying 2-acetylbenzoic acid and 3-(aminomethyl)pyridine (B1677787) as the primary building blocks.

A general multi-step synthetic approach involves:

Activation of the Carboxylic Acid : The carboxylic acid group of 2-acetylbenzoic acid is converted into a more reactive functional group, such as an acyl chloride or an activated ester. This is a critical step to facilitate the subsequent amidation. researchgate.netfishersci.it

Amide Bond Formation : The activated benzoic acid derivative is then reacted with the amine, 3-(aminomethyl)pyridine, in a nucleophilic acyl substitution reaction to form the amide bond. researchgate.netlibretexts.org

Purification : The final product is isolated and purified from the reaction mixture using standard techniques like recrystallization or column chromatography. google.com

This strategic sequence is mirrored in the synthesis of other complex benzamides. For instance, the synthesis of certain N-substituted benzamides has been achieved through a multi-step process that begins with a substituted benzoic acid, which is converted to its corresponding acyl chloride and then reacted with an appropriate amine. mdpi.com Similarly, patented processes for pharmacologically active benzamides describe the reaction of a methyl benzoate (B1203000) ester with an amine under heat, followed by hydrolysis, demonstrating another variation of the multi-step approach. google.com

Identification of Key Precursors and Synthetic Intermediates

The successful synthesis of this compound relies on the accessibility and reactivity of its fundamental precursors. The primary intermediate in this synthesis is the activated form of 2-acetylbenzoic acid.

Key Precursors: The two primary starting materials for the synthesis are:

2-Acetylbenzoic Acid : This compound provides the benzoyl portion of the final molecule. chemsynthesis.comnih.govnist.gov

3-(Aminomethyl)pyridine : Also known as 3-picolylamine, this molecule serves as the nucleophile, providing the N-(3-pyridinylmethyl) group.

Synthetic Intermediates: The most crucial synthetic intermediate is an activated derivative of 2-acetylbenzoic acid. The most common and effective intermediate is 2-acetylbenzoyl chloride . researchgate.netfishersci.it This acyl chloride is not typically isolated but is generated in situ just before the reaction with the amine due to its high reactivity and sensitivity to moisture. fishersci.it

Compound NameRoleMolecular FormulaMolecular Weight (g/mol)Key Properties
2-Acetylbenzoic AcidAcid PrecursorC₉H₈O₃164.16Solid, Melting Point: 115-118 °C. chemsynthesis.com
3-(Aminomethyl)pyridineAmine PrecursorC₆H₈N₂108.14Liquid, serves as the nucleophile.
2-Acetylbenzoyl chlorideReactive IntermediateC₉H₇ClO₂182.60Highly reactive, typically generated in situ. fishersci.it

Reaction Conditions and Techniques for Amide Bond Formation

The creation of the amide linkage between the two precursor molecules is the central event in the synthesis. This transformation is governed by the principles of acylation and amidation and is often facilitated by activating agents and, more recently, by advanced catalytic systems.

Acylation and Amidation Reactions

Amide bond formation, or amidation, is a type of acylation reaction. mdpi.com In this process, the amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. savemyexams.com Traditional methods for amide bond formation often involve the direct coupling of a carboxylic acid and an amine, but this requires pre-activation of the acid to overcome the competing acid-base reaction. researchgate.net The reaction is a condensation reaction where a molecule of water (or, in the case of an acyl chloride, HCl) is eliminated. savemyexams.com

Copper-catalyzed systems have also been employed for C-N bond formation in the synthesis of tertiary amides, showcasing alternative acylation methods. rsc.org

Role of Activating Agents (e.g., Acyl Chlorides)

To enhance the reactivity of the carboxylic acid, activating agents are employed. The most common strategy is the conversion of the carboxylic acid to a highly electrophilic acyl chloride. fishersci.it

Acyl Chlorides : Acyl chlorides are among the most efficient and widely used activated forms for amide synthesis. researchgate.net They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itsavemyexams.com The resulting acyl chloride reacts rapidly with primary and secondary amines at room temperature to yield the corresponding amide. researchgate.netfishersci.it A base, such as pyridine (B92270) or a tertiary amine, is usually added to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. researchgate.net

Other Activating Agents : While acyl chlorides are prevalent, other reagents can also activate carboxylic acids for amidation. These include:

Phosphonium Salts : Reagents that generate chloro- and imido-phosphonium salts in situ can effectively activate carboxylic acids for reaction with amines. acs.org

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used, especially in peptide synthesis, to facilitate amide bond formation. bohrium.com

N,N'-Carbonyldiimidazole (CDI) : This reagent activates carboxylic acids and has been used in the synthesis of N-substituted benzamides. google.com

Activating AgentTypical ByproductNotes
Thionyl Chloride (SOCl₂)SO₂, HClCommonly used to generate acyl chlorides. fishersci.itsavemyexams.com
Oxalyl Chloride ((COCl)₂)CO, CO₂, HClAnother effective reagent for acyl chloride formation. fishersci.it
Phosphorus(V) Chloride (PCl₅)POCl₃, HClA solid reagent for preparing acyl chlorides. savemyexams.com
N,N'-Carbonyldiimidazole (CDI)Imidazole, CO₂A milder activating agent used for selective acylation. google.com

Catalytic Approaches in Benzamide (B126) Synthesis (e.g., Metal-Organic Frameworks)

Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency, selectivity, and sustainability. Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts for various organic transformations, including those relevant to benzamide synthesis. acs.org

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org Their high surface area and tunable active sites, such as open metal sites, make them effective catalysts. nih.gov

In the context of related syntheses:

Bimetallic MOFs : A bimetallic Fe₂Ni-BDC MOF has been shown to be an efficient heterogeneous catalyst for the amidation reaction between 2-aminopyridine (B139424) and a nitroolefin to produce N-(pyridin-2-yl)-benzamide. mdpi.com The catalyst demonstrated good reusability, a key advantage of heterogeneous catalysis. mdpi.com

Ti-based MOFs : The NH₂-MIL-125(Ti) MOF has been used as a catalyst for the synthesis of benzimidazoles and benzothiazoles, which involves a cyclization pathway that shares principles with amide formation. rsc.org

Mn-based MOFs : A manganese-based MOF with open metal sites has proven to be a robust and efficient Lewis acid catalyst for synthesizing benzoxazole (B165842) and benzimidazole (B57391) derivatives from aldehydes and amines, demonstrating high turnover numbers and frequencies. nih.gov

These examples highlight the potential of MOFs to catalyze C-N bond-forming reactions. While a specific application for the synthesis of this compound may not be documented, the principles suggest that a suitably designed MOF could serve as an effective catalyst for this transformation, potentially offering a milder and more sustainable alternative to traditional stoichiometric activating agents.

MOF CatalystMetal Center(s)Application in Related SynthesisReference
Fe₂Ni-BDCFe, NiSynthesis of N-(pyridin-2-yl)-benzamide. mdpi.com
NH₂-MIL-125(Ti)TiSynthesis of benzimidazoles and benzothiazoles. rsc.org
Mn-TPA MOFMnSynthesis of benzoxazole and benzimidazole derivatives. nih.gov
CoNiBTCCo, NiPrecursor for a nanocatalyst used in benzimidazole synthesis. mdpi.com

Application of Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique in organic chemistry, recognized for its capacity to accelerate reaction rates and often improve yields compared to conventional heating methods. nih.govnih.gov This approach is particularly effective for the synthesis of benzamide derivatives and other heterocyclic compounds. nih.govyoutube.comyoutube.com The core principle involves the direct heating of polar molecules by microwave irradiation, which can lead to rapid temperature increases and is fundamentally different from the heat transfer mechanisms of traditional methods like oil baths. nih.gov

In the synthesis of amide bonds, a crucial step in forming compounds like this compound, microwave irradiation can drastically reduce reaction times. For example, syntheses that might take hours using a heating mantle can be completed in minutes under microwave conditions. nih.gov This efficiency is advantageous for creating libraries of compounds for research purposes. nih.gov The synthesis of various benzamide and acetamide (B32628) derivatives has been successfully demonstrated using microwave-assisted protocols, highlighting the broad applicability of this technology in generating such scaffolds. ijsrst.comnih.gov For instance, the reaction of benzoyl chloride derivatives with anilines or the coupling of chloroacetyl chloride with aminopyridines proceeds efficiently under microwave irradiation, often in the presence of a base or catalyst in a suitable solvent. ijsrst.comnih.gov

MethodTypical Reaction TimeYieldKey Advantages
Conventional Heating HoursModerate to GoodWell-established, simple equipment.
Microwave-Assisted MinutesGood to High nih.govRapid reaction rates, cleaner reactions, higher yields. nih.govnih.gov

Design and Synthesis of Novel Analogues and Derivatives of this compound

The design and synthesis of new analogues of this compound are driven by the need to explore how structural changes affect the molecule's properties. This process, central to medicinal chemistry and materials science, involves systematically altering the core structure to establish structure-activity relationships (SAR). rsc.org Rational design, often aided by computational modeling, guides the synthesis of new derivatives with potentially enhanced characteristics. nih.govacs.org

Diversifying the benzamide scaffold is a key strategy for generating novel compounds. cam.ac.uk This can be achieved by modifying several key positions on the this compound molecule.

One primary approach involves altering the substituents on the benzamide's phenyl ring. nih.gov Starting with different substituted benzoic acids or employing reactions on the aromatic ring allows for the introduction of a wide array of functional groups. These modifications can influence the molecule's electronic properties, solubility, and steric profile.

A second strategy focuses on the amide linker itself. While the N-H of the amide provides a hydrogen bond donor, N-alkylation can be used to introduce new groups and alter the conformational flexibility of the molecule. The amide's geometry is relatively rigid, which can be an important feature for biological activity, and its hydrogen bonding capabilities are crucial for interactions. nih.gov

The acetyl group at the 2-position is another site for modification. It can be replaced with other acyl groups or functionalized further to introduce different chemical properties.

Modification StrategyTarget SitePotential New GroupsSynthetic Method
Ring Substitution Phenyl ring of benzamideHalogens, alkyls, alkoxysStart with substituted benzoic acids
N-Alkylation Amide nitrogenAlkyl chains, benzyl (B1604629) groupsAlkylation of the secondary amide
Acyl Group Variation 2-position acetyl groupDifferent alkanoyl or aroyl groupsUse of corresponding 2-acylbenzoic acids

A significant strategy for creating novel analogues involves replacing the 3-pyridinylmethyl group with other heterocyclic or aromatic systems. nih.gov This allows for the exploration of a vast chemical space, as different heterocycles introduce unique steric and electronic properties, as well as different hydrogen bonding patterns. nih.gov

The synthesis of these analogues typically involves the amide coupling reaction between 2-acetylbenzoic acid and a diverse range of heterocyclic methylamines. For example, moieties such as indole, pyrazole, imidazole, or other substituted pyridines can be introduced. nih.govnih.govresearchgate.net Multicomponent reactions (MCRs) also offer an efficient pathway to generate libraries of heterocycle-containing compounds. nih.gov The choice of heterocycle can profoundly impact the resulting molecule's three-dimensional shape and its potential interactions with biological targets. nih.gov

Original MoietyPotential ReplacementsRationale for Replacement
Pyridine Indole, Pyrazole, ImidazoleVaries basicity, hydrogen bonding capacity, and aromatic interactions. nih.govnih.govresearchgate.net
Pyridine Thiophene, FuranIntroduces different heteroatoms (sulfur, oxygen) and alters electronic distribution. nih.gov
Pyridine Substituted Phenyl RingsModulates lipophilicity and steric bulk with various substituents.

Targeted structural modifications are based on a rational, often structure-guided, approach to optimize a molecule's properties. nih.gov This methodology aims to make specific, calculated changes to the structure of this compound to enhance a particular activity. wiley.com

This can involve isosteric or bioisosteric replacements, where a functional group is swapped with another that has similar physical or chemical properties, to probe its importance. For instance, modifying substituents on the aromatic rings can alter lipophilicity and electronic effects, which are critical for how a molecule behaves in a biological system. rsc.org Structure-activity relationship studies have shown that even small changes, such as the position or nature of a substituent on a phenyl ring, can have a significant impact. rsc.org

Computational tools, such as molecular docking, can predict how a modified compound might bind to a target, guiding the synthetic chemist toward more promising structures. nih.govnih.gov The synthesis to achieve these targeted modifications often requires multi-step reaction sequences to build the desired molecule with precision. For example, a palladium-catalyzed hydroarylation was developed as a direct route to synthesize N-allylbenzamide derivatives, showcasing how new methodologies can facilitate access to specifically designed structures. acs.org

Biological Activities and Molecular Mechanisms of Action Preclinical Investigations

Antineoplastic and Antiproliferative Activities of Benzamide (B126) Derivatives

Benzamide derivatives represent a versatile scaffold that has been extensively explored for the development of novel therapeutic agents, particularly in the field of oncology. Numerous studies have demonstrated the potent antineoplastic and antiproliferative activities of various benzamide-containing compounds against a wide range of cancer cell lines. nih.govscielo.brepa.govresearchgate.netmdpi.com The anticancer effects of these derivatives are often attributed to their ability to interfere with key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction. researchgate.netnih.govbohrium.com

The structural diversity of benzamide derivatives allows for fine-tuning of their biological activity. For instance, a series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors and exhibited significant antiproliferative activities, with IC50 values in the nanomolar range against several cancer cell lines. researchgate.net Another study on novel urea-based benzamide derivatives demonstrated their anticancer activities against five human cancer cell lines, including colorectal, breast, cervical, and skin cancer. researchgate.net

Furthermore, some benzamide derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells. For example, compound 13f , a novel benzamide derivative, displayed significant selectivity in inhibiting human colorectal cancer cells over normal colonic epithelial cells. nih.gov This selectivity is a crucial aspect in the development of safer and more effective cancer chemotherapeutics. The antiproliferative activity of these compounds is often evaluated using in vitro assays on various cancer cell lines, as illustrated in the table below.

CompoundCancer Cell LineActivity (IC50)
Novel Benzamide Derivative 4aHCT-116 (Colon)Data not specified
Novel Benzamide Derivative 4aMCF-7 (Breast)Data not specified
Novel Benzamide Derivative 4aA549 (Lung)Data not specified
Compound 13fHCT116 (Colorectal)0.30 µM
Compound 13fDLD-1 (Colorectal)2.83 µM
Compound 20bVarious12-27 nM

Kinase Inhibition Mechanisms Relevant to Cancer Therapy

A significant mechanism through which benzamide derivatives exert their anticancer effects is the inhibition of protein kinases. nih.govnih.govhsmc.grbenthamscience.comflintbox.comnih.govnih.govtandfonline.com Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is implicated in the development of several types of cancers, including thyroid and lung cancers. researchgate.netnih.gov Some benzamide-containing compounds have been investigated as RET kinase inhibitors. For instance, Ponatinib, an alkynyl benzamide, has been shown to inhibit RET kinase in vitro. nih.gov The development of selective RET inhibitors is an active area of research, aiming to overcome resistance to existing therapies. nih.gov While specific data on 2-acetyl-N-(3-pyridinylmethyl)benzamide is not available, its structural components suggest potential interactions with kinase active sites.

Many benzamide derivatives have been found to modulate the activity of a broad spectrum of kinases. For example, novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory and cancer-related signaling pathways. nih.govbenthamscience.com Other studies have reported on benzamide derivatives as inhibitors of receptor tyrosine kinases such as EGFR, HER-2, KDR, and PDGFRα/β, as well as non-receptor tyrosine kinases like Bcr-Abl. nih.govnih.govnih.gov This broad-spectrum activity can be advantageous in targeting multiple oncogenic pathways simultaneously. The table below summarizes the kinase inhibitory activities of some benzamide derivatives.

Compound ClassTarget Kinase(s)Therapeutic Relevance
Alkynyl Nicotinamide-Based InhibitorsRET Solvent-Front MutantsOvercoming drug resistance in RET-altered cancers
4-chloro-N-phenyl Benzamidesp38α MAPKCancer, COVID-19, inflammatory diseases
4-(Arylaminomethyl)benzamidesEGFR, HER-2, KDR, PDGFRα/βCancer therapy
3-substituted BenzamidesBcr-AblChronic Myeloid Leukemia (CML)
N-methyl-4-(4-pyrazolidinyl) benzamidesROCK1Various diseases

Histone Deacetylase (HDAC) Inhibition by Benzamide Compounds

Another well-established mechanism of anticancer activity for benzamide derivatives is the inhibition of histone deacetylases (HDACs). nih.govtandfonline.comacs.orgnih.govnih.govnih.govresearchgate.netnih.gov HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

Benzamide-based compounds are particularly known for their selectivity towards Class I HDACs (HDAC1, 2, and 3). nih.govexplorationpub.comresearchgate.netmdpi.comtandfonline.comnih.gov This class selectivity is a significant advantage over pan-HDAC inhibitors, such as hydroxamic acids, as it may lead to a more favorable side-effect profile. nih.gov For example, Entinostat (MS-275), a well-known benzamide HDAC inhibitor, demonstrates selectivity for HDAC1 over HDAC2 and HDAC3. nih.gov The development of isoform-selective HDAC inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects. nih.gov The inhibitory activity of several benzamide derivatives against different HDAC isoforms is presented below.

CompoundHDAC Isoform(s) InhibitedSelectivity Profile
Entinostat (MS-275)HDAC1, HDAC2, HDAC3Class I selective, preference for HDAC1
Mocetinostat (MGCD0103)HDAC1, HDAC2Active against HDAC1 and HDAC2, less active against HDAC3
Tacedinaline (CI-994)HDAC1, HDAC2, HDAC3Little selectivity between HDACs 1-3
Compound 7jHDAC1, HDAC2, HDAC3Potent HDAC1-3 inhibitor
Compound 16 (2-methylthiobenzamide)HDAC3Highly selective for HDAC3 (>300-fold)

The inhibitory activity of benzamide-based HDAC inhibitors is critically dependent on the interaction of the benzamide moiety with the zinc ion located in the active site of the enzyme. tandfonline.comresearchgate.netrsc.orgmdpi.comtandfonline.com The benzamide group acts as a zinc-binding group (ZBG), chelating the zinc ion and thereby blocking the catalytic activity of the HDAC enzyme. researchgate.netrsc.orgtandfonline.com The primary amine nitrogen and the amide oxygen of the benzamide coordinate with the zinc ion. mdpi.com While this interaction is generally weaker than that of hydroxamic acid-based inhibitors, the benzamide scaffold allows for modifications that can enhance potency and selectivity. mdpi.comtandfonline.com The development of novel ZBGs, including variations of the benzamide structure, is an ongoing effort to improve the pharmacological properties of HDAC inhibitors. nih.govrsc.org

Specificity Towards HDAC Subtypes (e.g., HDAC3)

Preclinical research has identified benzamide derivatives as promising selective inhibitors of histone deacetylase (HDAC) enzymes, with a particular focus on HDAC3. The development of compounds with high selectivity for specific HDAC subtypes is a key objective in designing targeted therapies. One such compound, a 2-methylthiobenzamide, demonstrated an IC50 of 29 nM for HDAC3, exhibiting a remarkable 690-fold selectivity over HDAC1 nih.gov. This high degree of selectivity confirms that modifying the 2-position of the benzamide structure can lead to potent and specific HDAC3 inhibitors nih.gov.

Another novel benzamide class HDAC3 inhibitor, known as PT3, has shown higher selectivity for HDAC3 compared to HDAC1, HDAC6, and HDAC8 nih.govresearchgate.net. The importance of HDAC3 in the transcriptional regulation of genes associated with long-term memory is well-established, making its selective inhibition a topic of significant interest nih.govresearchgate.net. The exploration of 2-substituted benzamides as zinc-binding groups has been a successful strategy in discovering highly selective HDAC3 inhibitors that can serve as tool compounds for therapeutic research nih.gov.

Table 1: Selectivity of Benzamide-Based HDAC Inhibitors

Compound Target IC50 Selectivity Source
2-methylthiobenzamide (16) HDAC3 29 nM >690-fold over HDAC1 nih.gov
3-aminopyridinyl-2-carboxamide (15) HDAC3 1,100 nM >40-fold over HDAC1 nih.gov
2-cyclopropylbenzamide (36) HDAC3 170 nM 147-fold over HDAC1 nih.gov
PT3 HDAC3 Not specified Higher selectivity over HDAC1, HDAC6, HDAC8 compared to CI994 nih.govresearchgate.net

Induction of Cell Cycle Arrest and Apoptosis in Neoplastic Cells

Benzamide-based HDAC inhibitors have demonstrated potent anti-proliferative activity by inducing cell cycle arrest and apoptosis in a wide range of human cancer cell lines researchgate.net. For instance, the isotype-selective HDAC inhibitor MGCD0103 has been shown to block cancer cell proliferation, induce histone acetylation, and trigger both cell-cycle arrest and apoptosis researchgate.net. Similarly, mocetinostat, which specifically inhibits Class I and IV HDACs (including HDAC3), exhibits strong anti-proliferative effects through these mechanisms researchgate.net.

More recent studies on novel 3-(6-aminopyridin-3-yl) benzamide derivatives have reinforced these findings. One derivative, compound 7l, displayed significant antiproliferative activity, particularly in A549 lung cancer cells, with an IC50 value of 0.04 ± 0.01 μM nih.gov. Mechanistic studies revealed that this compound's activity is primarily due to the regulation of the cell cycle and the p53 signaling pathway nih.gov. Specifically, compound 7l was found to induce G2/M phase arrest by inhibiting the transcription of Aurora kinase B (AURKB), which subsequently leads to apoptosis via the p53 pathway nih.gov.

Table 2: Antiproliferative Activity of Benzamide Derivative 7l

Cell Line IC50 (μM) Source
A549 (Lung Cancer) 0.04 ± 0.01 nih.gov

Modulation of Endoplasmic Reticulum Stress and Protein Synthesis

The endoplasmic reticulum (ER) plays a critical role in protein synthesis and folding, and disruptions to its function can lead to ER stress nih.gov. Certain benzamide derivatives have been identified for their ability to modulate ER stress pathways. One small molecule, identified as ERX-41, was found to induce significant ER stress, leading to cancer cell death nih.govresearchgate.net. This effect is mediated through its interaction with lysosomal acid lipase A (LIPA), which leads to a decrease in the expression of multiple ER-resident proteins involved in protein folding nih.gov.

Conversely, other benzamide derivatives have been shown to protect cells from ER stress-induced death. A 3-(N-piperidinyl)methylbenzamide derivative, compound 13d, was identified as a potent protective agent for pancreatic β-cells against ER stress, with an EC50 of 0.032 μM nih.gov. This compound alleviates ER stress by suppressing the activation of all three branches of the unfolded protein response (UPR) and related apoptotic genes nih.gov. This dual capability of different benzamide structures to either induce or protect against ER stress highlights their potential for targeted therapeutic applications.

Targeting Lysosomal Acid Lipase A (LIPA) Activity in Cancer

Lysosomal acid lipase A (LIPA) has been identified as a viable molecular target in aggressive cancers such as triple-negative breast cancer (TNBC) nih.govresearchgate.net. LIPA is a crucial enzyme in the metabolism of neutral lipids, and its inhibition has emerged as a novel therapeutic strategy researchgate.netbiorxiv.org. The small molecule ERX-41 binds directly to LIPA, inducing ER stress and subsequent cell death in cancer cells nih.govresearchgate.net.

A key finding is that the cytotoxic effect of ERX-41 is independent of LIPA's enzymatic lipase function but is dependent on its localization within the endoplasmic reticulum nih.gov. The binding of ERX-41 to LIPA leads to a reduction in proteins involved in protein folding, triggering the ER stress response nih.gov. Furthermore, preclinical studies have shown that inhibiting LIPA can suppress cancer metastasis biorxiv.org. The LIPA-driven hydrolysis of cholesteryl arachidonate, in particular, has been found to promote cancer metastasis, positioning LIPA as a vital target for treating aggressive cancers biorxiv.org. Pharmacological inhibition of LIPA has also been shown to reduce markers of breast cancer stemness and sensitize TNBC cells to conventional chemotherapies researchgate.netbiorxiv.org.

Neuropharmacological Effects and Neuroprotective Potential

Inhibition of Acetylcholinesterase (AChE) and β-secretase (BACE1)

In the context of neurodegenerative diseases like Alzheimer's disease (AD), multi-targeted drugs that act on several molecular targets simultaneously are a promising therapeutic approach nih.gov. Benzamide derivatives have been designed and synthesized as potential dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the pathophysiology of AD nih.gov.

In a study of newly synthesized benzamides, all tested compounds showed inhibitory effects against both enzymes nih.gov. One of the most active compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), exhibited potent inhibition of AChE with an IC50 value of 0.056 µM, which is comparable to the standard drug donepezil (IC50 = 0.046 µM) nih.gov. The same compound was also the most effective against BACE1, with an IC50 of 9.01 µM nih.gov. This dual inhibitory action suggests the potential of the benzamide scaffold in developing multi-targeted agents for AD therapy nih.gov.

Table 3: Dual Inhibitory Activity of N,N′-(1,4-phenylene)bis(3-methoxybenzamide)

Enzyme IC50 (μM) Standard Drug Standard Drug IC50 (μM) Source
Acetylcholinesterase (AChE) 0.056 Donepezil 0.046 nih.gov
β-secretase (BACE1) 9.01 Quercetin 4.89 nih.gov

Neuroprotection against Induced Neurotoxicity

The inhibition of enzymes like HDAC3, AChE, and BACE1 by benzamide derivatives points to their neuroprotective potential. HDAC3, in particular, is highly expressed in neurons and its activity has been linked to detrimental effects on cognitive function and neurotoxicity researchgate.net. The selective inhibition of HDAC3 by the benzamide PT3 has been shown to improve long-term memory formation in a preclinical mouse model nih.govresearchgate.net. This suggests that targeting HDAC3 could be a therapeutic strategy for disorders involving memory decline, such as Alzheimer's disease nih.govresearchgate.net.

The development of AChE and BACE1 inhibitors from the benzamide class is another strategy aimed at neuroprotection nih.gov. By inhibiting these enzymes, such compounds can potentially mitigate the cholinergic deficit and amyloid plaque formation that are hallmarks of Alzheimer's disease nih.govnih.gov. Molecular modeling has suggested that these benzamide ligands may exert their inhibitory effect by reducing the flexibility of the target enzyme, thereby impeding its function nih.gov.

c-Abl Kinase Inhibition

The c-Abl tyrosine kinase, a non-receptor tyrosine kinase, is implicated in various cellular processes, and its dysregulation is a key factor in neurodegenerative diseases and some cancers. nih.govnih.gov The benzamide scaffold is a recognized structural feature in the design of c-Abl kinase inhibitors. Research into related compounds, such as 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives, has demonstrated significant inhibitory activity against c-Abl. nih.gov One particular compound from this series, 9a , showed potent c-Abl inhibition and a neuroprotective effect in MPP+-induced SH-SY5Y cells. nih.gov

The mechanism of inhibition often involves the compound binding to the kinase domain of the c-Abl protein. Molecular docking studies of related benzamide derivatives have shown that the flexible linker, such as a 4-(aminomethyl)benzamide group, allows the molecule to situate favorably within the active center of the protein kinase, potentially accessing both allosteric and adenine pockets. nih.gov This interaction can be stabilized by hydrogen bonds between the inhibitor and key amino acid residues in the kinase's active site, such as Thr-315, Glu-286, and Asp-381. nih.gov The development of such inhibitors is a key strategy, as exemplified by the success of Imatinib , a Bcr-Abl inhibitor, in treating chronic myeloid leukemia (CML). nih.govresearchgate.net The search for new scaffolds, like the 4-methyl-3-(pyridin-2-ylamino)benzamide structure, aims to identify novel c-Abl inhibitors with improved properties. nih.gov

Anti-Prion Activity in Related Benzamide Derivatives

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into its misfolded, aggregated scrapie isoform (PrPSc). A therapeutic strategy involves identifying small molecules that can prevent this conversion. Benzamide derivatives have emerged as a promising class of compounds with anti-prion activity. nih.gov

Studies on various synthesized benzamide derivatives have shown that they can inhibit the accumulation of PrPSc in scrapie-infected mouse neuroblastoma (ScN2a) and scrapie mouse brain (SMB) cells. nih.gov For instance, a series of 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide and 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives were evaluated for their binding affinity to human PrPC and their ability to inhibit its conversion to PrPSc. nih.gov While some novel trimethoxy-benzamide compounds designed as anti-prion candidates did not inhibit the aggregation of recombinant PrP in cell-free assays, they did demonstrate binding to the protein, indicating that the benzamide scaffold is a viable starting point for designing PrP ligands. Other non-benzamide compounds, such as acylthiosemicarbazide analogues, have also shown the ability to inhibit prion aggregation and even disassemble pre-existing aggregates in vitro.

Modulation of Dopaminergic Receptor Systems

The benzamide structure is a core component of many compounds that interact with dopaminergic receptors. While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential for dopaminergic modulation. For example, N-(3-pyrrolidinylmethyl)benzamides have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D1, D2, D3, and D4 receptors.

These studies revealed that both the absolute and relative configuration of the molecules could control the binding profiles, leading to derivatives with selectivity for different dopamine receptor subtypes. For instance, specific enantiomers were found to preferentially recognize human D2, D3, or D4 receptors. Similarly, diaryl piperazine acetamides, which also contain an amide linkage, were identified as potent and selective dopamine D4 receptor agonists. This body of research underscores the versatility of the benzamide scaffold in creating ligands that can selectively target components of the dopaminergic system.

Antimicrobial and Antiviral Efficacy

Antibacterial Activity Against Diverse Microbial Strains

Derivatives of benzamide have demonstrated notable antibacterial properties against a range of pathogens. The core structure is amenable to chemical modifications that can enhance its efficacy against both Gram-positive and Gram-negative bacteria. For example, in a study of newly synthesized benzamide compounds, certain derivatives showed significant activity against Bacillus subtilis and Escherichia coli. Compound 5a from this series exhibited a particularly large zone of inhibition against both strains.

Similarly, a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives showed promising activity, with MIC values ranging from 0.22 to 1.49 µM against clinically isolated bacterial strains. Other related structures, such as (Z)-2-benzylidene-3-oxobutanamide derivatives, have proven effective against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. The data from various studies highlights the potential of benzamide-containing compounds as leads for new antibacterial agents.

Table 1: Antibacterial Activity of Selected Benzamide and Related Derivatives

Compound Class/Name Bacterial Strain Activity Measurement Result Reference
N-Benzamide Derivative 5a Bacillus subtilis Zone of Inhibition 25 mm
N-Benzamide Derivative 5a Escherichia coli Zone of Inhibition 31 mm
N-Benzamide Derivative 6b Escherichia coli Zone of Inhibition 24 mm
N-Benzamide Derivative 6c Bacillus subtilis Zone of Inhibition 24 mm
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide 17 Staphylococcus aureus (MRSA) MIC 2 µg/mL
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide 17 Acinetobacter baumannii (MDR) MIC 16 µg/mL
N-pyridin-3yl-benzenesulfonamide Salmonella typhi Zone of Inhibition (at 150 mg/ml) 16 mm
N-pyridin-3yl-benzenesulfonamide Staphylococcus aureus Zone of Inhibition (at 150 mg/ml) 14 mm

Antifungal Properties and Mechanisms

The benzamide scaffold is also a key feature in molecules with significant antifungal activity. Research has explored various derivatives for their efficacy against phytopathogenic fungi. A study of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives found that nearly all tested compounds showed good activity against six different fungal species at a concentration of 50 µg/mL.

Structure-activity relationship (SAR) analysis from this study indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. For instance, compound 6h displayed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil . Another compound, 6k , showed the broadest antifungal spectrum. Other research into benzamides substituted with a pyridine-linked 1,2,4-oxadiazole also identified compounds with potent fungicidal effects, with compound 7h showing 90.5% inhibition against Botrytis cinerea. These findings suggest that benzamide derivatives are promising candidates for the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Benzamide Derivatives

Compound Name Fungal Strain Activity Measurement Result Reference
Benzamide Derivative 6h Alternaria alternata EC50 1.77 µg/mL
Benzamide Derivative 6k Various phytopathogenic fungi EC50 Range 0.98 - 6.71 µg/mL
Benzamide Derivative 6e Alternaria solani EC50 1.90 µg/mL
Benzamide Derivative 7h Botrytis cinerea % Inhibition (at 50 mg/L) 90.5%
Benzamide Derivative 7h Sclerotinia sclerotiorum % Inhibition (at 50 mg/L) 80.8%
Myclobutanil (Control) Alternaria alternata EC50 6.23 µg/mL

Antiviral Mechanisms, including APOBEC3G Modulation

Benzamide derivatives have been investigated for their antiviral properties, with mechanisms that include direct interaction with viral components and modulation of host defense systems. Studies on N-phenyl benzamides against enteroviruses like Coxsackievirus A9 (CVA9) have shown that these compounds can act as capsid binders. This mechanism involves the compounds binding directly to the virion, possibly in a hydrophobic pocket, which stabilizes the viral capsid and prevents the uncoating process necessary for viral replication.

Beyond direct action on viruses, related compounds have been shown to modulate intrinsic host antiviral factors, such as the APOBEC3G (A3G) protein. A3G is a cellular cytidine deaminase that inhibits HIV-1 replication by inducing hypermutation in the viral genome. However, the HIV-1 viral infectivity factor (Vif) protein counteracts this defense by targeting A3G for proteasomal degradation. Research into N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives has identified these molecules as potent HIV-1 Vif antagonists. By inhibiting Vif, these compounds prevent the degradation of A3G, thereby preserving its antiviral function. This represents an indirect but powerful antiviral strategy, showcasing the potential for benzamide derivatives to interfere with the virus-host protein-protein interactions that are critical for viral pathogenesis.

Other Biologically Relevant Activities

Preclinical investigations have revealed a broad spectrum of other biologically relevant activities associated with benzamide derivatives, a chemical class to which this compound belongs. These activities, observed in various in vitro and in vivo models, highlight the potential of this structural scaffold in diverse therapeutic and industrial applications.

Insecticidal and Larvicidal Properties of Benzamide Derivatives

Benzamide derivatives have been a subject of interest in the development of new insecticidal agents. Research has demonstrated that certain compounds within this class exhibit significant toxicity against various insect pests. For instance, novel benzamide derivatives have been synthesized and evaluated for their insecticidal efficacy against Spodoptera frugiperda larvae, a major agricultural pest. In one study, a series of twelve new benzamide derivatives were tested, with some compounds showing promising results against both second and fourth instar larvae nih.gov. Compound 23 from this series was identified as the most active, with a lethal concentration 50 (LC50) of 24.8 mg/L for second instar larvae and 56.2 mg/L for fourth instar larvae nih.gov.

Similarly, other research has focused on the toxicological effects of benzamide derivatives against the cotton leafworm, Spodoptera littoralis. One study reported that among a series of synthesized benzamide compounds, compound b5 was particularly active against the second and fourth larval instars acs.org. The LC50 value for compound b5 against the second larval instar was 26.63 ppm, which was comparable to the reference insecticide lufenuron (LC50 of 17.01 ppm) acs.org.

The larvicidal activity of benzamide derivatives has also been demonstrated against mosquito larvae. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole showed good larvicidal activities at a concentration of 10 mg/L nih.gov. Notably, compound 7a from this series exhibited 100% larvicidal activity at 2 mg/L and still showed 40% activity at 1 mg/L nih.gov. Furthermore, studies on the white mango scale insect, Aulacaspis tubercularis, have shown that N, N′-substituted benzamide derivatives can be effective. Compound 3b in one study was found to be the most effective, with an LC50 of 0.318 ppm against nymphs and 0.993 ppm against adult females researchgate.net.

Table 1: Insecticidal and Larvicidal Activity of Selected Benzamide Derivatives
CompoundTarget PestActivity MetricValueReference
Compound 23Spodoptera frugiperda (2nd instar larvae)LC5024.8 mg/L nih.gov
Compound 23Spodoptera frugiperda (4th instar larvae)LC5056.2 mg/L nih.gov
Compound b5Spodoptera littoralis (2nd instar larvae)LC5026.63 ppm acs.org
Lufenuron (Reference)Spodoptera littoralis (2nd instar larvae)LC5017.01 ppm acs.org
Compound 7aMosquito larvaeLarvicidal Activity100% at 2 mg/L nih.gov
Compound 3bAulacaspis tubercularis (nymphs)LC500.318 ppm researchgate.net
Compound 3bAulacaspis tubercularis (adult females)LC500.993 ppm researchgate.net

Antioxidant Potential of Related Amide Compounds

Amide-containing compounds have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of various substances researchgate.netresearchgate.net. In this assay, the reduction of the stable DPPH radical by an antioxidant is measured by a decrease in absorbance at a specific wavelength researchgate.netugm.ac.id.

Studies on a series of synthesized amides, including benzanilide, dodecanilide, and N-cyclohexyloctamide, have demonstrated their ability to scavenge DPPH radicals researchgate.net. The antioxidant activity was found to be more significant for fatty N-aromatic amides researchgate.net. N-(4-hydroxyphenyl)acetamide, which contains a phenol group, exhibited the highest antioxidant activity in this particular study, with results comparable to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and ascorbic acid researchgate.net.

Anti-inflammatory Effects and COX Enzyme Inhibition

Benzamide derivatives have been explored for their potential as anti-inflammatory agents, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are key to the inflammatory response as they are responsible for the production of prostaglandins verywellhealth.com. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX-1 and COX-2, this can lead to gastrointestinal side effects due to the protective role of COX-1 in the stomach lining verywellhealth.comnih.gov. Therefore, the development of selective COX-2 inhibitors is a significant area of research verywellhealth.comsemanticscholar.org.

A series of novel substituted benzamides, related to the known anti-inflammatory drug Parsalmide, have been synthesized and evaluated for their activity on COX-1 and COX-2 researchgate.net. Some of these compounds were found to inhibit both enzymes in vitro and demonstrated anti-inflammatory activity in vivo in a carrageenan-induced rat paw edema model researchgate.net. Importantly, some of these compounds did not cause gastric damage at effective doses and even prevented indomethacin-induced gastric damage, suggesting a safer profile researchgate.net.

Further research into N-2-(phenylamino) benzamide derivatives has identified compounds that act as dual inhibitors of COX-2 and topoisomerase I nih.gov. One such compound, 1H-30 , showed an enhanced inhibitory effect on COX-2 and suppressed the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β) nih.gov. These findings suggest that benzamide derivatives can be designed to target specific components of the inflammatory pathway, potentially leading to more effective and safer anti-inflammatory therapies researchgate.netnih.gov.

Table 2: Anti-inflammatory and COX Inhibitory Profile of a Benzamide Derivative
CompoundTargetEffectReference
1H-30COX-2Enhanced inhibitory effect nih.gov
1H-30Topoisomerase IInhibitory effect nih.gov
1H-30Nitric Oxide (NO) ProductionSuppressed nih.gov
1H-30Interleukin-1β (IL-1β) ProductionSuppressed nih.gov

Radiosensitizing and Chemosensitizing Properties

Analogs of nicotinamide and benzamide have been investigated for their ability to act as radiosensitizers, substances that make tumor cells more susceptible to radiation therapy. In a study using an EMT-6 tumor model in vivo, a range of these analogs demonstrated radiosensitizing effects nih.gov. At a dose of 2 mmole/kg, most of the tested analogs showed sensitization, with enhancement ratios ranging from 1.0 to 1.5 nih.gov. Nicotinamide and another analog, SR-4350 , were particularly effective, showing significant enhancement ratios at doses that were a small fraction of their toxic levels nih.gov.

The potential for benzamide to act as a radiosensitizer has been compared to that of nicotinamide. One study evaluated the effects of low, fractionated doses of both compounds administered orally in a C3H mammary carcinoma model. While nicotinamide showed a significant radiosensitizing effect at a dose of 10 mg/kg per day, benzamide did not show a similar effect under the same schedule in that particular tumor model nih.gov. This suggests that the radiosensitizing properties can be compound- and perhaps schedule-dependent.

Tyrosinase Inhibitory Activity

Benzamide derivatives have also been identified as potential inhibitors of tyrosinase, a key enzyme in the production of melanin. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. Several studies have synthesized and evaluated benzamide derivatives for their ability to inhibit this enzyme.

In one study, N′-phenylbenzohydrazide and N-(benzoyloxy)benzamide, both benzamide derivatives, showed potent tyrosinase inhibitory activity with IC50 values of 10.5 µM and 2.5 µM, respectively researchgate.net. These values were significantly lower than that of the standard inhibitor, kojic acid (IC50 of 44.6 µM), indicating a stronger inhibitory effect researchgate.net. Docking studies suggested that these compounds have strong binding interactions with the active site of tyrosinase researchgate.netvjs.ac.vn.

Another study on N-(acryloyl)benzamide (NAB) derivatives also identified potent tyrosinase inhibitors. Compounds 1a and 1j from this series exhibited stronger tyrosinase inhibition in B16F10 melanoma cells than kojic acid and arbutin nih.gov. At a concentration of 25 µM, these compounds significantly decreased the total melanin content in these cells, suggesting their anti-melanogenic effects are due to tyrosinase inhibition nih.gov. Furthermore, piperazine/piperidine amides of benzoic and cinnamic acid derivatives have been reported as tyrosinase inhibitors with improved potency acs.org. The most potent compound in this series, 5b , had a pIC50 of 4.99 in the monophenolase assay acs.org.

Table 3: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives
CompoundActivity MetricValueReference
N′-phenylbenzohydrazideIC5010.5 µM researchgate.net
N-(benzoyloxy)benzamideIC502.5 µM researchgate.net
Kojic Acid (Reference)IC5044.6 µM researchgate.net
Compound 1aTyrosinase Inhibition in B16F10 cells (at 25 µM)59.70% nih.gov
Compound 1jTyrosinase Inhibition in B16F10 cells (at 25 µM)76.77% nih.gov
Kojic Acid (Reference)Tyrosinase Inhibition in B16F10 cells (at 25 µM)50.30% nih.gov
Compound 5bpIC50 (monophenolase assay)4.99 acs.org

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological profile of 2-acetyl-N-(3-pyridinylmethyl)benzamide is intrinsically linked to its three primary structural motifs: the pyridine (B92270) ring, the acetyl group, and the central benzamide (B126) core. Each of these components plays a critical role in the molecule's interaction with biological targets.

The pyridine ring is a common heterocycle in medicinal chemistry, often utilized for its ability to form key interactions with biological targets and improve physicochemical properties. In analogous compounds, the nitrogen atom within the pyridine ring frequently acts as a hydrogen bond acceptor, anchoring the ligand within a protein's binding pocket. For instance, in a series of imidazopyridine acetamides designed as ligands for benzodiazepine (B76468) receptors, the inclusion of polar substituents on associated phenyl rings was found to confer high binding affinity. nih.gov The position of the nitrogen is crucial; in the case of this compound, the 3-pyridinyl (or nicotinyl) arrangement positions the nitrogen vectorially in a way that can be critical for selectivity between different receptor subtypes or enzyme isoforms. Studies on other pyridine-containing molecules, such as certain histone deacetylase (HDAC) inhibitors, have demonstrated that the pyridine moiety contributes to target engagement and oral bioavailability. nih.gov For example, the pyridine nitrogen in the VEGFR-2 inhibitor (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide was shown in docking studies to form a hydrogen bond with the key amino acid residue Cys919. mdpi.com

The acetyl group (C(O)CH₃) at the 2-position of the benzamide core introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and a small, hydrophobic methyl group. This feature can significantly influence the pharmacological profile. In related structures, such as N–((2–acetylphenyl)carbamothioyl)benzamide, the acetyl group is a key part of the compound's synthesized structure. researchgate.net The placement of the acetyl group at the ortho-position relative to the amide linkage imposes a specific conformational preference on the molecule. This can orient the rest of the structure, including the N-(3-pyridinylmethyl) group, in a defined manner, which can be advantageous for fitting into a specific binding site. The carbonyl of the acetyl group can engage in additional hydrogen bonding or dipole-dipole interactions, potentially increasing potency or modulating selectivity.

The benzamide scaffold is a well-established "privileged structure" in drug discovery, found in a wide array of approved drugs with diverse biological functions. nih.govnih.govnih.gov This core structure serves as a rigid linker that appropriately orients the pendant functional groups—in this case, the 2-acetylphenyl and the 3-pyridinylmethyl groups—for optimal interaction with a target. The amide linkage within the benzamide core is particularly important, as it provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features are fundamental for establishing strong and specific interactions with protein backbones or amino acid side chains. Research into various benzamide series has shown their efficacy as antipsychotics, ion channel blockers, and anticancer agents, highlighting the versatility of this core in establishing biological function. nih.govnih.gov

The potency and efficacy of benzamide-based compounds are highly sensitive to the nature and position of substituents on the aromatic rings. Both steric and electronic properties play a significant role.

Steric Effects : The size and shape of substituents can dictate how well a molecule fits into its binding site. In a series of Kv1.3 ion channel blockers based on a benzamide scaffold, the introduction of different substituents led to a range of inhibitory activities, with some analogs showing potency similar to known inhibitors. nih.gov

Electronic Effects : The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) can alter the charge distribution across the molecule. This can affect pKa, hydrogen bonding capacity, and potential for pi-stacking interactions. In studies of thiosemicarbazones with pyridine moieties, modifying substituents was a key strategy to modulate activity. nih.gov Similarly, for imidazopyridine-based ligands, substituents with hydrogen bond donor and/or acceptor properties were found to be crucial for high affinity. nih.gov

The table below summarizes SAR findings from related benzamide and pyridine derivatives, illustrating the impact of various structural modifications.

Compound SeriesStructural ModificationObserved Effect on Biological ActivityReference
Imidazopyridine AcetamidesIntroduction of polar substituents on the phenyl ringLed to high affinity for peripheral benzodiazepine receptors (PBRs) nih.gov
Substituted BenzamidesVaried substituents on the benzamide ringResulted in potent inhibitory activity against the Kv1.3 ion channel nih.gov
Benzamide DerivativesSynthesis with pyrimidine (B1678525) or pyrazoline ringsShowed antimicrobial activity against Staphylococcus aureus and Escherichia coli cyberleninka.ru

In Silico Modeling and Prediction of Compound Interactions

Computational techniques are indispensable for predicting how a ligand like this compound might interact with a protein target at the molecular level. These methods provide insights that can guide the synthesis and testing of new analogs.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation helps to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity.

For a molecule like this compound, a docking study would involve placing the compound into the active site of a selected target protein. The simulation would explore various conformations and orientations, scoring them based on a force field that approximates the binding free energy. For example, in a study of a novel pyridine derivative targeting VEGFR-2, molecular docking successfully predicted the binding mode, which was later validated by molecular dynamics simulations. mdpi.com The docking revealed crucial hydrogen bonds and hydrophobic interactions responsible for the compound's inhibitory activity. Similarly, docking studies on benzamide derivatives have been used to rationalize their activity as potential antipsychotics by modeling their interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

A hypothetical docking of this compound would likely show the pyridine nitrogen acting as a hydrogen bond acceptor, the amide N-H group as a hydrogen bond donor, and the aromatic rings engaging in pi-stacking or hydrophobic interactions within the binding site. The acetyl group's carbonyl could form an additional hydrogen bond, further stabilizing the complex. The results of such simulations are often presented in terms of a docking score or estimated binding energy.

The table below presents findings from docking studies on analogous compounds, demonstrating the type of data generated and its utility.

Compound/LigandTarget ProteinDocking Score / Binding Affinity (kcal/mol)Key Predicted InteractionsReference
(E)-N-(3-(...))nicotinamideVEGFR-2-34.14 (MM-GBSA)H-bonds with Cys919, van der Waals and electrostatic interactions mdpi.com
N-[2-(...)] benzamideα5β1 Integrin-7.7Determination of binding sites and ligand-receptor interactions dergipark.org.tr
N-[2-(...)] benzamideDNA-7.4Determination of binding sites and ligand-DNA interactions dergipark.org.tr
Series of Benzamide DerivativesDopamine D2, Serotonin 5-HT1A/2A ReceptorsNot specifiedUsed to evaluate potential as antipsychotics nih.gov

These computational predictions provide a powerful, resource-efficient method for prioritizing compounds for synthesis and biological testing, accelerating the drug discovery process.

No Specific Research Data Found for "this compound"

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Validation and Interpretation of Computational Data

Addressing Discrepancies Between Computational and Empirical Results

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Advanced Research Directions and Translational Potential

Development of 2-acetyl-N-(3-pyridinylmethyl)benzamide as a Multi-Target Directed Ligand

The complexity of many diseases, such as Alzheimer's and cancer, is often rooted in multiple pathological pathways. This has led to a paradigm shift from the "one-target, one-drug" approach to the development of Multi-Target Directed Ligands (MTDLs) that can modulate several targets simultaneously. bjmu.edu.cnnih.gov The scaffold of this compound, combining a benzamide (B126) core with a pyridine (B92270) ring, is well-suited for the design of such MTDLs.

The benzamide structure is a versatile pharmacophore found in a wide array of clinically successful drugs. nih.gov The pyridine ring, a bioisostere of a phenyl group with an additional hydrogen bond acceptor, is another privileged scaffold in medicinal chemistry, known to enhance solubility and target interaction. nih.govresearchgate.net The combination of these two moieties in a single molecule offers the potential for synergistic interactions with multiple biological targets. For instance, in the context of Alzheimer's disease, benzamide-hydroxypyridinone hybrids have been designed as MTDLs with potent monoamine oxidase B (MAO-B) inhibition and iron-chelating properties. bjmu.edu.cn This suggests that this compound could be rationally modified to simultaneously target key enzymes and pathological protein aggregations implicated in neurodegeneration.

Exploration of Therapeutic Lead Compound Potential in Specific Disease Areas

The structural features of this compound make it an intriguing candidate for optimization as a therapeutic lead in several disease areas.

The benzamide scaffold is a cornerstone in the development of various anticancer agents. nih.gov Research on related benzamide derivatives has revealed their potential to inhibit key players in cancer progression, such as receptor tyrosine kinases (RTKs), poly(ADP-ribose) polymerase (PARP), and cyclooxygenase-2 (COX-2). nih.govhsmc.grnih.gov

For example, a series of N-(benzimidazol-2-yl-methyl) benzamide derivatives have been evaluated for their cytotoxic activities against breast and lung cancer cell lines, showing promise as tyrosine kinase inhibitors. hsmc.gr Furthermore, certain benzamide derivatives have been shown to inhibit the ABCG2 transporter, a key protein in multidrug resistance, thereby restoring the efficacy of existing chemotherapeutic drugs. mdpi.com The this compound structure could be optimized to develop selective inhibitors for various cancer-related targets. The following table summarizes the activity of some related benzamide derivatives.

Derivative ClassTargetTherapeutic Potential
N-(Benzimidazol-2-yl-methyl) benzamidesTyrosine KinasesBreast and Lung Cancer hsmc.gr
Benzamide carboxamidesPARP-1, -2, -3Ovarian, Fallopian Tube, Peritoneal Cancers nih.gov
N-2-(Phenylamino) Benzamide DerivativesCOX-2, Topoisomerase IGastrointestinal Cancers nih.gov
3-substituted benzamide derivativesBcr-Abl Tyrosine KinaseChronic Myeloid Leukemia nih.gov

The N-(pyridin-3-ylmethyl)benzamide core is a promising starting point for the design of novel therapeutics for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Research has shown that N-arylpyridinium-based derivatives can exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease. nih.gov

A series of isoindolinedione-benzamide pyridinium (B92312) derivatives have been synthesized and evaluated as potential cholinesterase inhibitors, with some compounds showing potent and selective inhibition of BChE. nih.gov Molecular docking studies of these compounds have provided insights into their binding modes within the active sites of these enzymes, which can guide the rational design of more potent and selective inhibitors based on the this compound scaffold. Furthermore, benzamide derivatives are being investigated as inhibitors of α-synuclein aggregation, a key pathological process in Parkinson's disease. google.com

The emergence of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities. nanobioletters.com Studies on N-benzamide derivatives have reported significant antibacterial and antifungal properties. nanobioletters.com

For instance, certain N-pyridin-3-yl-benzenesulfonamide derivatives have shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, novel pyridinium and benzimidazolium chlorides have exhibited strong and wide-ranging antibacterial spectra. nih.gov The this compound structure could be modified to enhance its antimicrobial potency and spectrum, potentially by introducing different substituents on the benzamide or pyridine rings, to develop new agents to combat resistant pathogens. The table below highlights the antimicrobial potential of related compounds.

Compound ClassTested AgainstNotable Activity
N-Benzamide derivativesBacillus subtilis, Escherichia coliSignificant zones of inhibition nanobioletters.com
N-pyridin-3-yl-benzenesulfonamideStaphylococcus aureus, Salmonella typhi, Escherichia coliGreat antimicrobial activity researchgate.net
Pyridinium and benzimidazolium chloridesCocci, rods, fungi, bacillusStrong activity and wide antibacterial spectra nih.gov
Pyrimidinylsulfamoyl azolylbenzamidesBacillus subtilis, Aspergillus nigerPotential antibacterial and antifungal activity niscpr.res.in

Integrated Approaches: Combining Synthesis, Biological Evaluation, and Computational Design in Drug Discovery

The discovery and development of novel therapeutic agents based on the this compound scaffold can be significantly accelerated through an integrated approach that combines chemical synthesis, biological evaluation, and computational design. vensel.orgnih.gov

Chemical Synthesis: Efficient synthetic routes are crucial for generating a library of derivatives for structure-activity relationship (SAR) studies. Various methods for the synthesis of benzamide and pyridine derivatives have been reported, which can be adapted for the target compound. nih.govprepchem.com

Biological Evaluation: In vitro and in vivo assays are essential to determine the biological activity of the synthesized compounds. This includes enzymatic assays, cell-based assays to assess cytotoxicity and efficacy, and animal models to evaluate pharmacokinetic and pharmacodynamic properties. vensel.org

Computational Design: Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the binding modes of the compounds with their biological targets and help in the rational design of more potent and selective analogs. vensel.org This integrated approach allows for a cyclical process of design, synthesis, and testing, leading to the rapid optimization of lead compounds.

Future Perspectives and Unexplored Research Avenues for this compound

While the constituent parts of this compound suggest significant therapeutic potential, the compound itself remains largely unexplored in the scientific literature. A crucial future direction is the systematic investigation of its synthesis and biological activities across a range of assays relevant to the disease areas discussed.

Unexplored research avenues include:

Systematic SAR Studies: A comprehensive investigation of how different substituents on both the benzoyl and pyridine rings affect the biological activity.

Exploration of Novel Targets: Investigating the activity of this compound and its derivatives against other relevant therapeutic targets beyond those mentioned, such as other kinases, proteases, or ion channels.

Advanced Formulation and Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of promising lead compounds derived from this scaffold.

Preclinical and Clinical Development: Moving the most promising candidates through the preclinical and clinical trial pipeline to assess their safety and efficacy in humans.

Q & A

Basic: What synthetic routes are effective for preparing 2-acetyl-N-(3-pyridinylmethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound can be approached via sequential functionalization of the benzamide core. Key steps include:

  • Amide Coupling : React 2-acetylbenzoic acid with 3-(aminomethyl)pyridine using coupling agents like EDC/HOBt or DCC in dichloromethane (DCM) under inert conditions .
  • Reductive Amination (Alternative Route) : If starting from a nitro precursor (e.g., 3-nitro-N-(3-pyridinylmethyl)benzamide), reduce the nitro group to an amine using Pd/C and H₂ in methanol, followed by acetylation with acetyl chloride .
  • Optimization Tips : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>80%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–18 hours) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Crystallography is critical for confirming molecular geometry and polymorphism:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a Bruker D8 Venture diffractometer .
  • Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R1 < 5% and wR2 < 15% for high confidence .
  • Polymorphism Analysis : Compare unit cell parameters (e.g., orthorhombic vs. monoclinic forms) using Mercury CSD 2.0 to identify packing motifs and hydrogen-bonding networks .
    Example Data Table :
PolymorphSpace GroupUnit Cell Dimensions (Å)Hydrogen Bonds
Form IP2₁/ca=8.21, b=10.53, c=15.72N-H⋯O (2.89 Å)
Form IIC2/ca=12.34, b=9.87, c=16.45O-H⋯N (3.02 Å)

Advanced: What strategies reconcile contradictory biological activity data across assays for this compound?

Methodological Answer:
Contradictions often arise from assay-specific conditions or metabolic instability:

  • Assay Validation : Compare IC₅₀ values from enzyme-based assays (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity). Normalize data using positive controls (e.g., staurosporine for kinases) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust EC₅₀ values using stability-adjusted potency (SAP) metrics .
  • Structural Confounds : Use docking simulations (AutoDock Vina) to assess if the acetyl group causes steric clashes in certain protein conformations .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the acetyl group (δ ~2.6 ppm for CH₃, 168–170 ppm for carbonyl). Pyridinyl protons appear as doublets (δ 8.3–8.7 ppm) .
  • IR Spectroscopy : Confirm amide bonds (N-H stretch ~3300 cm⁻¹, C=O ~1660 cm⁻¹) and acetyl C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 285.1 (calculated for C₁₅H₁₅N₂O₂) .

Advanced: How does the acetyl group influence binding affinity compared to analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Effects : The acetyl group reduces electron density at the benzamide ring, enhancing hydrogen-bond acceptance with target residues (e.g., kinase ATP pockets).

  • Comparative Data : Replace acetyl with nitro (3-nitro analog) or trifluoromethyl (3-CF₃ analog) groups. Assay results show:

    SubstituentIC₅₀ (μM)LogP
    Acetyl0.451.8
    Nitro1.21.5
    CF₃0.782.3
    Higher lipophilicity (LogP) correlates with improved membrane permeability but may reduce solubility .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .
  • Toxicity Mitigation : Similar to Pyrinuron analogs (oral rat LD₅₀ = 12.3 mg/kg), avoid inhalation/contact. Store at 0–6°C in amber vials .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

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